molecular formula C12H14O B3050954 Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- CAS No. 30021-91-1

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-

Cat. No.: B3050954
CAS No.: 30021-91-1
M. Wt: 174.24 g/mol
InChI Key: XTNQDGNLXDBXQI-UHFFFAOYSA-N
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Description

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- (CAS 30021-91-1; C₁₂H₁₄O), is a partially hydrogenated naphthalene derivative substituted with a methoxy group at the 6-position and a methyl group at the 4-position. This compound is structurally distinct from fully aromatic naphthalenes due to the 1,2-dihydro reduction, which imparts unique physicochemical properties, including increased polarity and altered reactivity. It is associated with pharmaceutical applications, notably as a precursor or intermediate in the synthesis of dezocine, an opioid analgesic .

Key structural features include:

  • Substituent effects: The electron-donating methoxy group enhances solubility in polar solvents, while the methyl group influences steric interactions.

Properties

IUPAC Name

6-methoxy-4-methyl-1,2-dihydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-9-4-3-5-10-6-7-11(13-2)8-12(9)10/h4,6-8H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNQDGNLXDBXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444642
Record name Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30021-91-1
Record name Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- can be achieved through several synthetic routes. One common method involves the hydrogenation of 6-methoxy-4-methylnaphthalene under catalytic conditions. The reaction typically employs a palladium or platinum catalyst and is carried out under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated naphthalene derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Scientific Research Applications

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Table 1: Structural Comparison with Related Compounds

Compound Name CAS Number Molecular Formula Substituents Key Applications/Toxicity
Naphthalene, 1,2-dihydro-6-methyl 2717-47-7 C₁₁H₁₂ 6-methyl, 1,2-dihydro Intermediate in organic synthesis
1-Methylnaphthalene 90-12-0 C₁₁H₁₀ 1-methyl, fully aromatic Industrial solvent; hepatotoxic
2-Methylnaphthalene 91-57-6 C₁₁H₁₀ 2-methyl, fully aromatic Carcinogen; respiratory irritant
1,2,3,5,6,7,8,8a-Octahydro-1-methyl-6-methylene-4-(1-methylethyl)naphthalene 150320-52-8 C₁₅H₂₄ Complex alkylation and hydrogenation Fragrance/terpene synthesis

Toxicological and Pharmacokinetic Differences

  • Aromaticity and Toxicity: Fully aromatic methylnaphthalenes (1- and 2-methylnaphthalene) exhibit higher toxicity due to metabolic activation into epoxide intermediates, causing hepatic and respiratory damage . In contrast, the partial hydrogenation in 1,2-dihydro-6-methoxy-4-methyl-naphthalene reduces metabolic activation pathways linked to carcinogenicity . Methoxy substitution: The 6-methoxy group in the target compound may enhance detoxification via O-demethylation, a pathway less prevalent in methylnaphthalenes .

Research Findings and Data Gaps

  • Methylnaphthalenes: 1-Methylnaphthalene: Linked to alveolar hyperplasia in rodents (LOAEL = 10 mg/m³) . 2-Methylnaphthalene: Classified as a Group 2B carcinogen (IARC) due to lung tumorigenicity in mice .
  • 1,2-Dihydro-6-methoxy-4-methyl-naphthalene: Limited toxicological data exist. Its association with dezocine suggests prioritized research on neurotoxicity and opioid receptor interactions .

Mechanistic Insights

  • Metabolism: Methylnaphthalenes undergo cytochrome P450-mediated oxidation to reactive quinones, whereas the target compound’s methoxy group may redirect metabolism toward less reactive sulfate or glucuronide conjugates .
  • Receptor Binding : The hydrogenated structure of 1,2-dihydro-6-methoxy-4-methyl-naphthalene may reduce affinity for aryl hydrocarbon receptors (AhR), a key pathway in polycyclic aromatic hydrocarbon toxicity .

Biological Activity

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- is characterized by a naphthalene ring system with a methoxy group at the 6th position and a methyl group at the 4th position. Its unique structure influences its reactivity and biological activity, distinguishing it from similar compounds.

The biological activity of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- primarily involves interactions with specific molecular targets:

  • Antimicrobial Activity : The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes. This mechanism has been observed in various studies where it exhibited significant antimicrobial effects against different pathogens.
  • Antioxidant Properties : Naphthalene derivatives are known to exhibit antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .

Antimicrobial Activity

Research indicates that Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- has notable antimicrobial properties. For instance:

  • In vitro studies demonstrated that this compound inhibited the growth of various bacterial strains, including Bacillus subtilis and Escherichia coli, with effective concentrations reported in the range of micromolar levels .

Anticancer Potential

The compound's anticancer activity has also been explored:

  • A study highlighted its potential in inhibiting cancer cell proliferation through apoptosis induction. The mechanism involved downregulation of specific proteins associated with cell survival and proliferation pathways .

Case Study 1: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-. The study found that this compound significantly inhibited microbial growth at varying concentrations:

Concentration (µg/mL)Inhibition (%)
1025
5050
10075

This data suggests a dose-dependent response in its antimicrobial activity.

Case Study 2: Anticancer Activity

Another study evaluated the anticancer effects on human cancer cell lines. Results indicated that treatment with Naphthalene, 1,2-dihydro-6-methoxy-4-methyl- led to significant reductions in cell viability:

Cell LineIC50 (µM)
HCT116 (Colon)15
T24T (Bladder)20

These findings underscore the compound's potential as a therapeutic agent in cancer treatment .

Q & A

Q. Q1. What methodologies are recommended for verifying the chemical identity and purity of 1,2-dihydro-6-methoxy-4-methylnaphthalene in experimental settings?

Answer:

  • Chemical Identification : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Purity Assessment : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection. Cross-reference retention indices with databases such as NIST Chemistry WebBook .
  • Physical Properties : Measure melting points, boiling points, and solubility profiles, and compare them with literature values from peer-reviewed toxicological profiles (e.g., Table 4-1 in ATSDR reports) .

Q. Q2. How should researchers design standard toxicological assessments for this compound in animal models?

Answer:

  • Exposure Routes : Prioritize inhalation, oral, and dermal routes as per ATSDR guidelines, with dose ranges informed by prior studies on methylnaphthalene analogs .
  • Endpoints : Monitor systemic effects (respiratory, hepatic, renal) and hematological parameters. Include histopathology for target organs (e.g., lung tissue for inhalation studies) .
  • Control Groups : Ensure randomization of administered doses and blinding of research personnel to minimize performance bias .

Advanced Research Questions

Q. Q3. How can conflicting toxicity data across studies be systematically evaluated?

Answer:

  • Risk of Bias Assessment : Apply tiered frameworks (e.g., Table C-6/C-7) to evaluate study quality. Key criteria include exposure characterization confidence, outcome data completeness, and blinding protocols .
  • Meta-Analysis : Aggregate data from studies with "High" or "Moderate" confidence ratings (per ATSDR tiers) and use meta-regression to address heterogeneity in dosing or species-specific responses .
  • Mechanistic Studies : Resolve contradictions by investigating metabolic pathways (e.g., cytochrome P450-mediated activation) using in vitro models like human organoids .

Q. Q4. What advanced methodologies are suitable for biomonitoring environmental residues of this compound?

Answer:

  • Sample Collection : Use passive air samplers (PAS) for atmospheric monitoring and solid-phase microextraction (SPME) for water/soil samples .
  • Analytical Techniques : Quantify residues via GC-MS with electron ionization (EI) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for polar metabolites .
  • Bioaccumulation Studies : Measure lipid-normalized concentrations in benthic organisms (e.g., mollusks) and compare with environmental fate models (e.g., USEtox) .

Q. Q5. How can mechanistic studies elucidate the compound’s role in oxidative stress or DNA damage?

Answer:

  • In Vitro Models : Use human bronchial epithelial cells (BEAS-2B) or 3D lung organoids to assess reactive oxygen species (ROS) production via fluorescence probes (e.g., DCFH-DA) .
  • Omics Approaches : Perform transcriptomic profiling (RNA-seq) to identify upregulated stress-response genes (e.g., NRF2, HO-1) and metabolomic analysis for glutathione depletion .
  • DNA Adduct Detection : Employ ³²P-postlabeling or LC-MS/MS to quantify covalent DNA adducts, referencing methylnaphthalene-specific biomarkers .

Methodological Guidance for Data Interpretation

Q. Q6. What statistical approaches are recommended for dose-response modeling of heterogeneous datasets?

Answer:

  • Benchmark Dose (BMD) Modeling : Use EPA’s BMDS software to derive point-of-departure estimates, incorporating covariates (e.g., sex, species) .
  • Bayesian Hierarchical Models : Account for study-level variability by assigning prior distributions to potency estimates .

Q. Q7. How should researchers validate biomarkers of exposure in occupational or environmental cohorts?

Answer:

  • Biomarker Selection : Prioritize metabolites detectable in urine or blood (e.g., hydroxylated methylnaphthalenes) via targeted LC-MS/MS .
  • Confounding Adjustment : Use multivariate regression to control for covariates (e.g., smoking status, co-exposure to polycyclic aromatic hydrocarbons) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Naphthalene, 1,2-dihydro-6-methoxy-4-methyl-
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